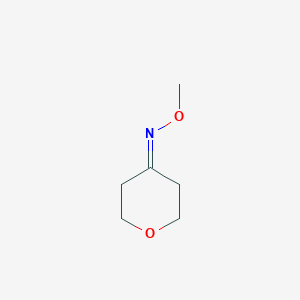

N-methoxyoxan-4-imine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-methoxyoxan-4-imine” is a chemical compound with the CAS Number: 216656-70-1 . Its IUPAC name is N-(3,6-dihydro-2H-pyran-4-yl)-O-methylhydroxylamine . The molecular weight of this compound is 129.16 . It is in liquid form .

Synthesis Analysis

The synthesis of imines, such as N-methoxyoxan-4-imine, typically involves the reaction of aldehydes or ketones with primary or secondary amines . This reaction forms imine derivatives, also known as Schiff bases . Water is eliminated in the reaction, which is acid-catalyzed and reversible .Molecular Structure Analysis

The InChI code for N-methoxyoxan-4-imine is 1S/C6H11NO2/c1-8-7-6-2-4-9-5-3-6/h2,7H,3-5H2,1H3 . This code provides a standard way to encode the molecular structure using text.Chemical Reactions Analysis

The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives . This reaction is acid-catalyzed and reversible . The pH for reactions which form imine compounds must be carefully controlled .Physical And Chemical Properties Analysis

N-methoxyoxan-4-imine is a liquid at room temperature . It has a molecular weight of 129.16 .Applications De Recherche Scientifique

- Scientists explore its potential for creating efficient phosphors with applications in lighting and displays .

- These reactions lead to functionalized 1,1’-biisoquinolines and C-bridged 1,1’-bisisoquinolines with controllable isotopic labeling .

Materials Science and Luminescent Materials

Multicomponent Reactions (MCRs)

Main Group Metal-Mediated Transformations

Mécanisme D'action

Target of Action

N-methoxyoxan-4-imine is a type of imine . Imines are known to target the electrophilic carbon atom of aldehydes and ketones . The primary targets of N-methoxyoxan-4-imine are therefore likely to be these carbonyl compounds.

Mode of Action

The mode of action of N-methoxyoxan-4-imine involves its interaction with its targets, the carbonyl compounds. The nitrogen atom in the imine acts as a nucleophile, attacking the electrophilic carbon atom of the carbonyl compounds . This results in the replacement of the C=O double bond with a C=N double bond, forming an iminium .

Biochemical Pathways

The biochemical pathways affected by N-methoxyoxan-4-imine are those involving carbonyl compounds. The transformation of carbonyl compounds to iminiums can have significant downstream effects, altering the course of various biochemical reactions . .

Pharmacokinetics

Its molecular weight of 12916 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The result of N-methoxyoxan-4-imine’s action is the formation of iminiums from carbonyl compounds . This can have various molecular and cellular effects, depending on the specific carbonyl compounds involved and the context of the biochemical pathways in which they participate .

Action Environment

The action of N-methoxyoxan-4-imine can be influenced by various environmental factors. For instance, the presence of organic solvents can affect the chemistry of imines . Additionally, the compound’s stability and efficacy may be affected by storage and shipping temperatures

Safety and Hazards

Orientations Futures

The field of imine chemistry, including compounds like N-methoxyoxan-4-imine, is a topic of intense research . Future directions include the development of new synthesis strategies, the discovery and structural characterization of stereoselective imine reductase enzymes, and the application of these enzymes in multi-enzyme cascades .

Relevant Papers There are several peer-reviewed papers and technical documents related to N-methoxyoxan-4-imine available for further reading . These papers can provide more detailed information and context about the compound and its applications.

Propriétés

IUPAC Name |

N-methoxyoxan-4-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-8-7-6-2-4-9-5-3-6/h2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBDDNAROAGTOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C1CCOCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methoxyoxan-4-imine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-fluorophenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2398188.png)

![4,6-Dimethyl-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine](/img/structure/B2398191.png)

![2-[1-(5-Chloropyridin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2398192.png)

![1,3-Diethyl 2-{[(2,3-dimethylphenyl)amino]methylidene}propanedioate](/img/structure/B2398194.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2398196.png)

![N-(1-Cyanocyclohexyl)-2-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B2398198.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-methylbenzamide](/img/structure/B2398199.png)

![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2398203.png)

![2-(4-Butoxyphenyl)-4-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2398204.png)

![4-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2398208.png)

![4-butoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2398210.png)